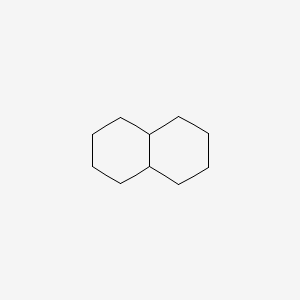

Decahydronaphthalene

Cat. No. B1670005

Key on ui cas rn:

91-17-8

M. Wt: 138.25 g/mol

InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08450544B2

Procedure details

EXAMPLE 5 is the comparative example of EXAMPLE 4.65 g of endo-THDCPD crystals from the same source of EXAMPLE 4 are placed in a 250 ml of glass bottle, followed by adding 40 g of dichloromethane thereto to dissolve these crystals, purging with dry nitrogen and stirring in the ice bath. Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD, followed by stirring for 2 hours in the ice bath, and continuously stirring for 16 hours at room temperature. The resulting mixture is washed with 100 ml of saturated KCl solution, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the upper layer in the separatory funnel. The above saturated KCl solution washing procedure is repeated for three times. Subsequently, the mixture washed with the saturated KCl solution is washed with 100 ml of deionized water, followed by adding it to a separatory funnel, shaking to allow to separate into two layers and leaving the lower layer in the separatory funnel. The above deionized water washing procedure is repeated for three times. Subsequently, the lower layer is distilled to remove dichloromethane and water. The bottoms is collected, and determined by chemical analysis. The chemical analysis shows that the bottoms is composed of 85.7 wt % of exo-THDCPD, 0.5 wt % of endo-THDCPD, 1.2 wt % of Decalin, 5.8 wt % of adamantane, 1.3 wt % of exo-THMDCPD, and the other two-stage hydrotreated and saturated C11+ derivatives, namely CPD and/or MCPD diners. The bottoms has a volumetric heating value of 39.17 MJ/L, a density of 0.9339 at 15° C., and a viscosity of 3.52 cSt at 20° C. and more than 26.7 cSt at −20° C. In this example, the isomerization reaction is violent because isomerization reaction time is too long so that portions of exo-THDCPD is further isomerized to adamantane which will increase the viscosity of the high energy fuel. Under such a violent reaction conditions, a small amount of THDCPD will be ring opened by hydrogen to give decalin (the side product) with relatively less volumetric heating value as well as density. Therefore, the isomerization reaction of this example is not suitable for preparing the high energy fuels because the freezing point of the isomerization product is too high.

[Compound]

Name

glass

Quantity

250 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2]Cl.[CH:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)C1)[CH2:11]2.[H][H]>O>[CH2:6]1[CH:7]2[CH:8]([CH2:13][CH2:4][CH2:11][CH2:2]2)[CH2:9][CH2:10][CH2:12]1

|

Inputs

Step One

[Compound]

|

Name

|

glass

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C12CC3CC(CC(C1)C3)C2

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring in the ice bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve these crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purging with dry nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 2 hours in the ice bath

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

continuously stirring for 16 hours at room temperature

|

|

Duration

|

16 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting mixture is washed with 100 ml of saturated KCl solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding it to a separatory funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaking

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving the upper layer in the separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The above saturated KCl solution washing procedure

|

WASH

|

Type

|

WASH

|

|

Details

|

Subsequently, the mixture washed with the saturated KCl solution

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with 100 ml of deionized water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding it to a separatory funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaking

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving the lower layer in the separatory funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently, the lower layer is distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove dichloromethane and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottoms is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is violent because isomerization reaction time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

will increase the viscosity of the high energy fuel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under such a violent reaction conditions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCCC2CCCCC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |